

Application of D(+)-Trehalose Dihydrate in Solid-Surface Vitrification of Oocytes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D(+)-Trehalose dihydrate*

Cat. No.: *B13706689*

[Get Quote](#)

Introduction

D(+)-Trehalose dihydrate, a non-reducing disaccharide, has emerged as a significant cryoprotectant in the vitrification of oocytes. Its ability to stabilize cell membranes and proteins during extreme dehydration and temperature changes makes it a valuable component in cryopreservation media.^[1] This document provides detailed application notes and protocols for the use of **D(+)-Trehalose dihydrate** in the solid-surface vitrification of oocytes, targeted towards researchers, scientists, and professionals in drug development.

Solid-surface vitrification is a technique that facilitates an ultra-rapid cooling rate by bringing oocytes in a small volume of vitrification solution into direct contact with a pre-cooled metal surface.^{[2][3]} This method, in combination with effective cryoprotectants like trehalose, aims to minimize intracellular ice crystal formation, a major cause of cellular damage during cryopreservation.^[3]

Application Notes

D(+)-Trehalose dihydrate is primarily used as an extracellular cryoprotectant in oocyte vitrification, often in combination with penetrating cryoprotectants such as dimethyl sulfoxide (DMSO) and ethylene glycol (EG).^[4] The optimal concentration for extracellular trehalose is frequently cited as 0.5 M.^{[5][6]} Some studies have also explored the microinjection of trehalose to act as an intracellular cryoprotectant, which has shown to improve cryosurvival rates.^{[7][8]}

The combination of intracellular and extracellular trehalose, along with low concentrations of conventional penetrating cryoprotectants (e.g., 0.5 M DMSO), has been demonstrated to yield high survival, fertilization, and embryonic development rates, comparable to untreated controls. [7][8] Trehalose is considered superior to other sugars like sucrose in some studies due to its effectiveness in membrane stabilization.[6] Research has shown that a vitrification medium containing 0.5 mol/l trehalose, combined with 16.5% EG and 16.5% DMSO, resulted in lower apoptosis rates in vitrified oocytes compared to a sucrose-based medium.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of **D(+)-Trehalose dihydrate** in oocyte vitrification.

Table 1: Oocyte Survival and Developmental Competence with Trehalose

Treatment Group	Extracellular Trehalose Conc.	Other Cryoprotectants	Survival Rate (%)	Fertilization Rate (%)	Cleavage Rate (%)	Blastocyst Rate (%)	Reference
Trehalose + DMSO	0.5 M	0.5 M DMSO	96	87	-	-	[7]
Extracellular Trehalose Conc.	0.5 M	None	14 (at -60°C)	-	-	-	[7]
Trehalose Vitrification Conc.	0.5 mol/l	EG, 16.5% DMSO	16.5%	-	-	15.7	[5][9]
HPC + Trehalose Conc.	Not Specified	Hydroxypropyl cellulose	91.3	-	-	30.2 (per injected oocyte)	[10]
Trehalose Conc.	100 mM	Sucrose, DMSO, EG	16.5%	-	55.3	41	[11]
Maturity & Vitrification Conc.	(in maturity & Vitrification)	16.5%	-				

Table 2: Comparison of Trehalose and Sucrose in Oocyte Vitrification

Cryoprotectant Medium	Apoptotic Rate (%)	Embryo Development (2-cell)	Embryo Development (8-cell)	Reference
Trehalose (0.5 mol/l) + EG + DMSO	16	Superior to Sucrose	Superior to Sucrose	[4][5]
Sucrose (0.5 mol/l) + EG + DMSO	28	Inferior to Trehalose	Inferior to Trehalose	[4][5]

Experimental Protocols

Protocol 1: Solid-Surface Vitrification of Mouse Oocytes with Intracellular and Extracellular Trehalose

This protocol is based on the methodology described by Eroglu et al. (2009).[7][8]

Materials:

- Metaphase II (MII) mouse oocytes
- HEPES-buffered DMEM/F-12
- **D(+)-Trehalose dihydrate**
- Dimethyl sulfoxide (DMSO)
- Microinjection system
- Solid surface for vitrification (e.g., pre-cooled metal block)
- Liquid nitrogen

Procedure:

- Oocyte Preparation: Collect MII oocytes and maintain them in HEPES-buffered DMEM/F-12.

- Intracellular Trehalose Loading (Optional):
 - Prepare a 0.15 M trehalose solution in the injection buffer.
 - Microinject the trehalose solution into the oocytes. The final intracellular concentration should be between 0.05 and 0.08 M.[\[7\]](#)
- Equilibration:
 - Prepare an equilibration solution of 0.5 M DMSO in DMEM/F-12.
 - Incubate the oocytes (with or without intracellular trehalose) in the equilibration solution.
- Vitrification:
 - Prepare a vitrification solution containing 0.5 M extracellular trehalose and 0.5 M DMSO in DMEM/F-12.
 - Transfer the equilibrated oocytes into a small droplet (1-2 μ L) of the vitrification solution.
 - Place the droplet onto a pre-cooled solid surface submerged in liquid nitrogen.
- Storage: Store the vitrified oocytes in liquid nitrogen.

Warming Procedure:

- Warming Solution Preparation: Prepare warming solutions with decreasing concentrations of trehalose (e.g., 0.5 M, 0.25 M, 0.125 M, and 0 M) in DMEM/F-12.
- Warming:
 - Rapidly transfer the carrier with the vitrified oocytes from liquid nitrogen into the 0.5 M trehalose warming solution at 37°C.
 - Sequentially move the oocytes through the decreasing concentrations of trehalose solutions to allow for gradual rehydration.

- Post-Warming Culture: Culture the warmed oocytes in an appropriate medium for further assessment.

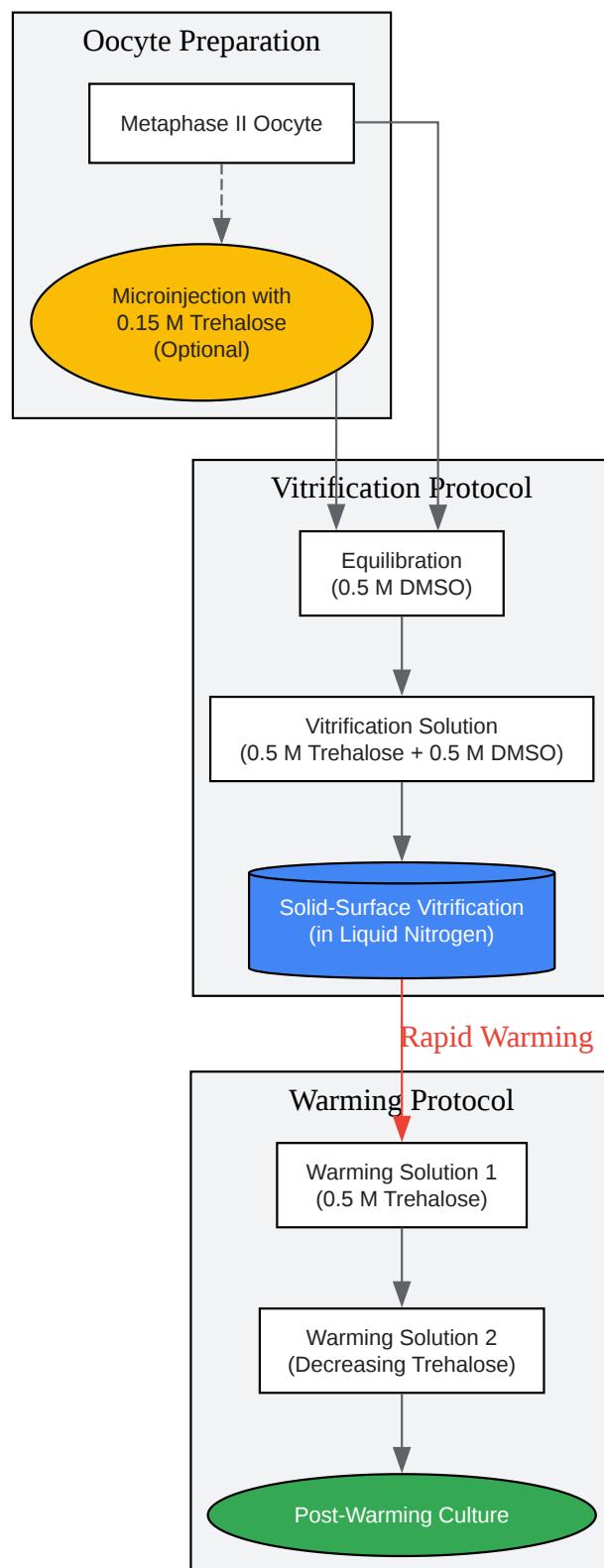
Protocol 2: Vitrification of Oocytes using Trehalose, EG, and DMSO

This protocol is based on the methods described in studies comparing trehalose and sucrose. [4][5]

Materials:

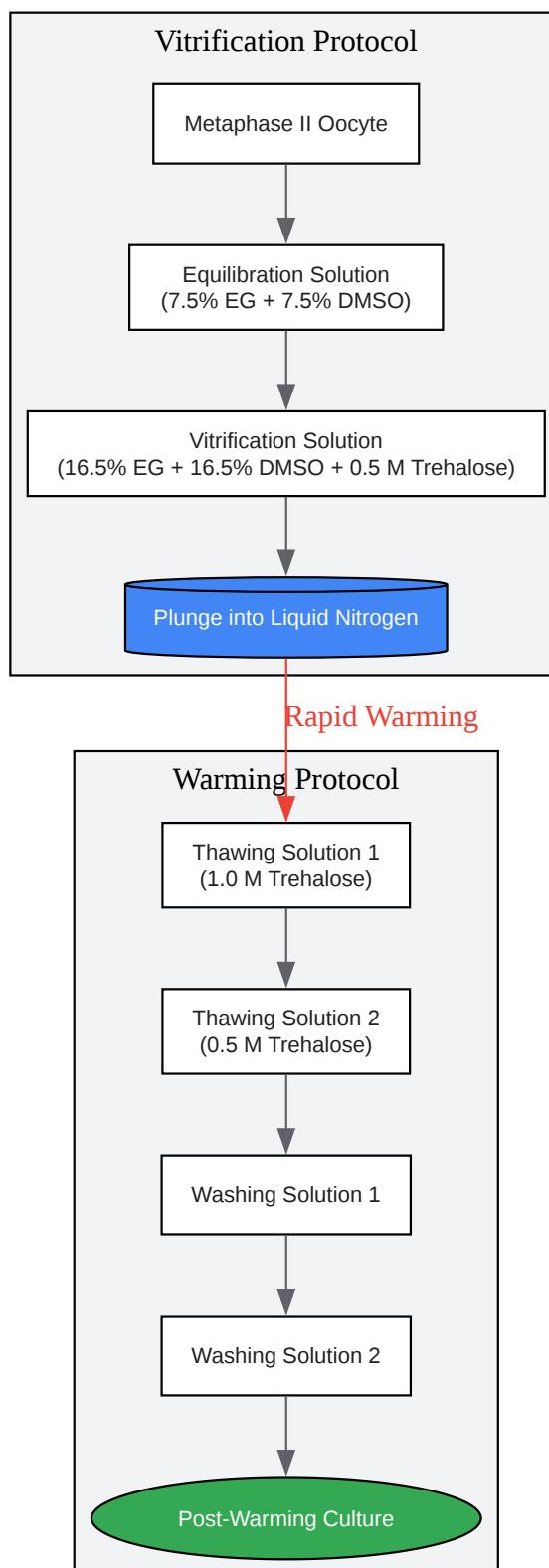
- MII oocytes
- Base medium (e.g., TCM 199 with 20% FCS)
- Ethylene glycol (EG)
- Dimethyl sulfoxide (DMSO)
- **D(+)-Trehalose dihydrate**
- Solid surface for vitrification
- Liquid nitrogen

Procedure:


- Equilibration Solution (ES): Prepare an equilibration solution containing 7.5% EG and 7.5% DMSO in the base medium.
- Vitrification Solution (VS): Prepare a vitrification solution containing 16.5% EG, 16.5% DMSO, and 0.5 M trehalose in the base medium.[4][5]
- Equilibration:
 - Place the oocytes in the equilibration solution for 5-10 minutes.
- Vitrification:

- Transfer the equilibrated oocytes to a droplet of the vitrification solution for 25-30 seconds.
- Load the oocytes in a minimal volume of VS onto a cryo-device (e.g., Cryotop).
- Plunge the cryo-device directly into liquid nitrogen.
- Storage: Store in liquid nitrogen.

Warming Procedure:


- Warming Solution Preparation: Prepare a series of warming solutions with decreasing concentrations of trehalose and cryoprotectants.
 - TS1: 1.0 M trehalose in base medium.
 - TS2: 0.5 M trehalose in base medium.
 - WS: Base medium.
- Warming:
 - Quickly move the cryo-device from liquid nitrogen into the TS1 solution at 37°C for 1 minute.
 - Transfer the oocytes to TS2 for 3 minutes.
 - Transfer the oocytes to WS for 5 minutes.
 - Wash the oocytes in fresh WS for another 5 minutes.
- Post-Warming Culture: Culture the oocytes as required.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Oocyte Vitrification with Trehalose and DMSO.

[Click to download full resolution via product page](#)

Caption: Vitrification Workflow with Trehalose, EG, and DMSO.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. imrpress.com [imrpress.com]
- 2. Appendix B: Solid Surface Vitrification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-surface vitrification is an appropriate and convenient method for cryopreservation of isolated rat follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sucrose 'Versus' Trehalose Cryoprotectant Modification in Oocyte Vitrification : A Study of Embryo Development – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. An Update of Oocyte Vitrification: A Modification of Sucrose and Trehalose as Extracellular Cryoprotectant – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Successful Cryopreservation of Mouse Oocytes by Using Low Concentrations of Trehalose and Dimethylsulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of trehalose vitrification and artificial oocyte activation on the development competence of human immature oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A combination of hydroxypropyl cellulose and trehalose as supplementation for vitrification of human oocytes: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of trehalose co-incubation on in vitro matured prepubertal ovine oocyte vitrification - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of D(+)-Trehalose Dihydrate in Solid-Surface Vitrification of Oocytes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13706689#d-trehalose-dihydrate-in-solid-surface-vitrification-of-oocytes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com